molecular formula C11H20N4O B2709696 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea CAS No. 1234973-92-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea

Cat. No. B2709696
CAS RN: 1234973-92-2
M. Wt: 224.308
InChI Key: IJWXPYAVKAQBQZ-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as 3,5-dimethylpyrazole, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are also used in the synthesis of various biologically active compounds .


Synthesis Analysis

Pyrazole-bearing compounds can be synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as single-crystal X-ray structure determination, 1H, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the InChI code and key can provide information about the molecular structure of the compound .

Scientific Research Applications

Catalytic Applications

Pyrazolyl derivatives, similar in structure to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea, have been studied for their catalytic properties. For example, pyrazolyl iron, cobalt, nickel, and palladium complexes have been synthesized and evaluated as ethylene oligomerization catalysts. While iron, cobalt, and palladium complexes did not produce active catalysts, nickel complexes demonstrated significant activity, with one producing mainly butenes and hexenes, which were further converted to Friedel-Crafts alkylated-toluene, indicating the role of pyrazole derivatives in facilitating ethylene oligomerization (Ainooson et al., 2011).

Structural Diversity in Coordination Chemistry

Research on ethylzinc derivatives of 3,5-substituted pyrazoles reveals the structural diversity of these compounds, demonstrating their potential in creating a variety of complex structures. Advanced spectroscopy and X-ray diffraction techniques have shown that dimeric moieties and complexes undergo ligand scrambling reactions, highlighting the versatility of pyrazole derivatives in forming organometallic compounds with potential applications in material science and catalysis (Komorski et al., 2020).

Corrosion Inhibition

The inhibitive effect of bipyrazolic derivatives on steel corrosion in hydrochloric acid solutions has been studied, with findings indicating significant inhibition efficiency. These studies suggest that pyrazole derivatives can act as cathodic-type inhibitors, impacting the cathodic reaction without altering the hydrogen evolution reaction mechanism. This property makes them valuable in applications requiring corrosion resistance (Tebbji et al., 2005).

Synthesis and Reactivity

The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands have been explored, leading to the development of new water-soluble pyrazolate rhodium(I) complexes. Such research underscores the utility of pyrazole derivatives in synthesizing novel compounds with potential applications in catalysis and organic synthesis (Esquius et al., 2000).

Anticancer Activity

New heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized, with some showing promising anticancer activity. This research indicates the potential of pyrazole derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Metwally et al., 2016).

Mechanism of Action

While the specific mechanism of action for “1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea” is not available, pyrazole derivatives have been found to exhibit antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For related compounds, hazard statements such as H302, H315, H319, and H335 have been reported, indicating potential hazards if the compound is ingested, comes into contact with skin, or if dust from the compound is inhaled .

Future Directions

The future directions in the research of pyrazole derivatives could involve the synthesis of new derivatives with enhanced biological activities, and the exploration of their potential applications as therapeutic agents .

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)13-11(16)12-5-6-15-10(4)7-9(3)14-15/h7-8H,5-6H2,1-4H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXPYAVKAQBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea

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